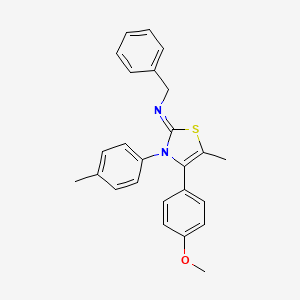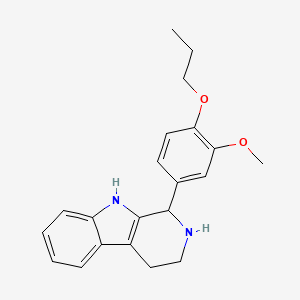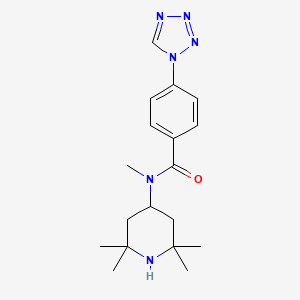
N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the thiazole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may facilitate binding to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2E)-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine
- 2-Methoxyphenyl isocyanate
- Pinacol boronic esters
Uniqueness
This compound is unique due to its specific combination of functional groups and the thiazole ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N2OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H24N2OS/c1-18-9-13-22(14-10-18)27-24(21-11-15-23(28-3)16-12-21)19(2)29-25(27)26-17-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |
InChI Key |
IXNRQLFKCHSKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=NCC3=CC=CC=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11089002.png)
![4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11089012.png)
![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11089019.png)

![2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B11089034.png)
![N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide](/img/structure/B11089038.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11089044.png)

![[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate](/img/structure/B11089052.png)
![4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11089068.png)
![(4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11089084.png)
![N-(4-chlorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11089092.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11089094.png)
